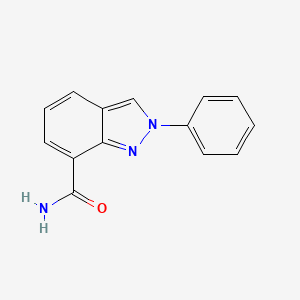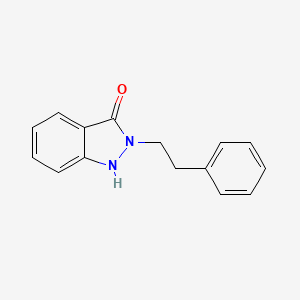
2-Phenethyl-1,2-dihydro-indazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenethyl group attached to the nitrogen atom of the indazole ring, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Phenethyl-1,2-dihydro-indazol-3-one involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in situ for the construction of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature . This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors and continuous flow systems to ensure efficient and consistent production. The use of photochemical methods in industry is gaining traction due to their scalability and reduced environmental impact.
化学反应分析
Types of Reactions
2-Phenethyl-1,2-dihydro-indazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro-indazole to its corresponding indazole derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indazole ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.
科学研究应用
2-Phenethyl-1,2-dihydro-indazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 2-Phenethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,2-dihydro-3H-indazol-3-one
- 2-Butyl-1,2-dihydro-3H-indazol-3-one
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
Uniqueness
2-Phenethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. This structural variation can lead to different pharmacological profiles and potential therapeutic applications .
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-13-8-4-5-9-14(13)16-17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI 键 |
HCKFBGZZOSOLAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



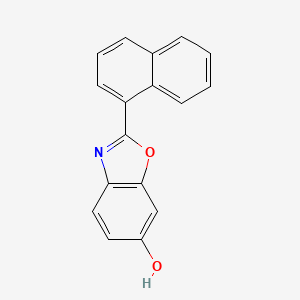
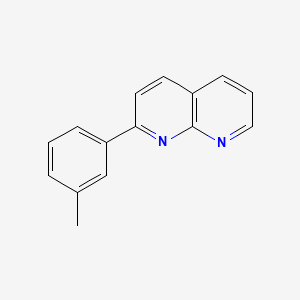
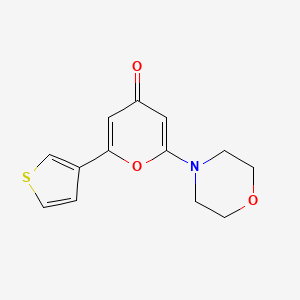
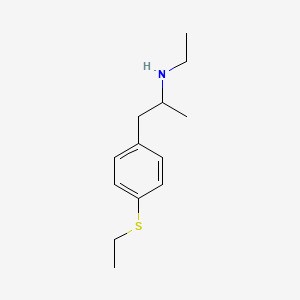

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
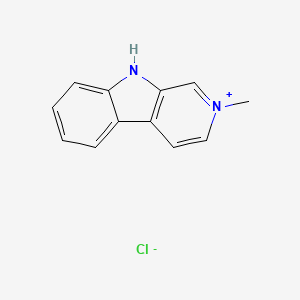



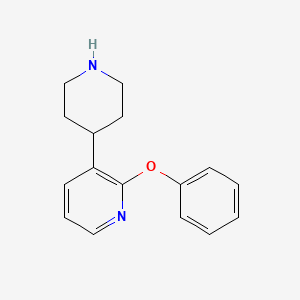

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
